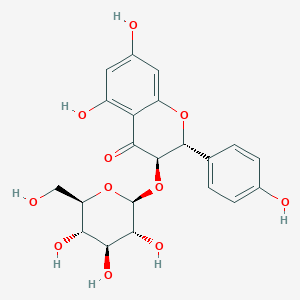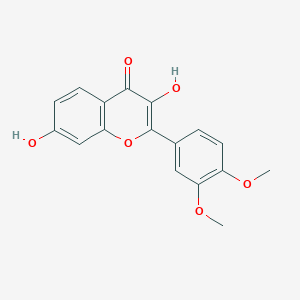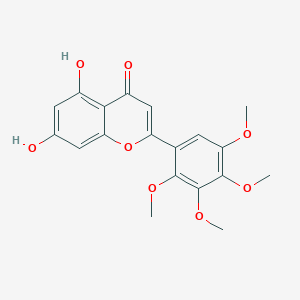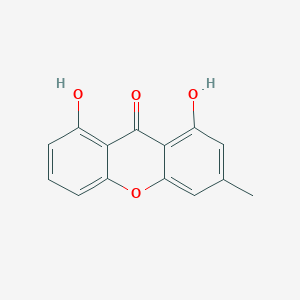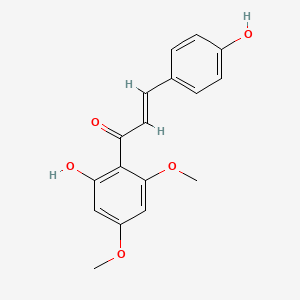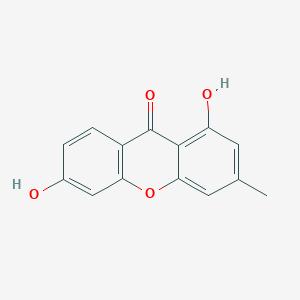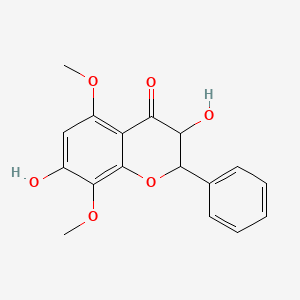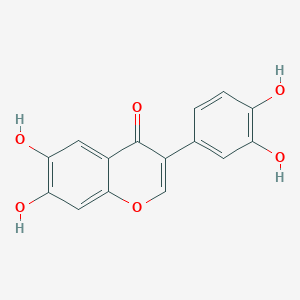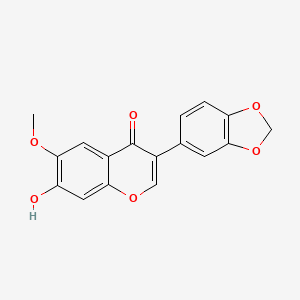
Fujikinetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fujikinetin is a chemical compound with the molecular formula C17H12O6 . It is classified as an isoflavone and is used for treating conditions like giardiasis and malaria . It is derived from the processed leaves and stems of Cyclopia intermedia .
Molecular Structure Analysis
The molecular structure of Fujikinetin consists of 17 Carbon atoms, 12 Hydrogen atoms, and 6 Oxygen atoms, giving it a molecular weight of 312.27 g/mol . The exact 3D structure could not be found in the search results.
Physical And Chemical Properties Analysis
Fujikinetin has a predicted boiling point of 545.6±50.0 °C and a predicted density of 1.466±0.06 g/cm3 . Its pKa value is predicted to be 6.95±0.20 .
Applications De Recherche Scientifique
Antigiardial Activity : Fujikinetin, among other isoflavones isolated from Dalbergia frutescens, was evaluated for antiprotozoal activities against Giardia intestinalis. Although formononetin was identified as the most potent antigiardial agent in this study, fujikinetin was part of the compound group being investigated for potential development of new antigiardial agents or as a probe for new mechanistic targets (Khan et al., 2000).
Presence in Cyclopia intermedia : A study on Cyclopia intermedia (Honeybush Tea) identified the presence of fujikinetin among other compounds like formononetin, afrormosin, and calycosin. This study contributes to the understanding of the chemical composition of Honeybush Tea, which is significant for its potential health benefits and applications in herbal medicine (Ferreira et al., 1998).
Effects on Hematopoietic Progenitor Cell Proliferation : In research involving the vine stems of Millettia dielsiana Harms, two new isoflavone glycosides were identified, including fujikinetin glycoside. Some of the compounds isolated, including fujikinetin, were tested for their effects on the proliferation of hematopoietic progenitor cells, demonstrating moderate activities though not in a dose-dependent manner. This suggests potential applications in areas related to cell proliferation and hematopoiesis (Gong et al., 2014).
Chemical Synthesis and Analysis : There's a study that focused on the chemical synthesis of various natural isoflavones, including fujikinetin. This kind of research is crucial for the potential development of these compounds in pharmaceutical and therapeutic applications (Antus et al., 1975).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-15-5-10-14(6-12(15)18)21-7-11(17(10)19)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDVDQRHFDCVKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fujikinetin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

